Cas no 15516-76-4 (Benzoic acid,4-chloro-, mercury(2+) salt (2:1))
15516-76-4 structure
Product Name:Benzoic acid,4-chloro-, mercury(2+) salt (2:1)
CAS-nummer:15516-76-4
MF:C14H8Cl2HgO4
MW:511.706918716431
CID:121038
PubChem ID:84961
Update Time:2025-04-18
Benzoic acid,4-chloro-, mercury(2+) salt (2:1) Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzoic acid,4-chloro-, mercury(2+) salt (2:1)
- 4-chlorobenzoate,mercury(2+)
- mercury bis(4-chlorobenzoate)
- Benzoic acid, 4-chloro-, mercury(2+) salt
- EINECS 239-548-2
- SCHEMBL2918289
- DTXSID50935156
- 15516-76-4
- 4-chlorobenzoate;mercury(2+)
- NS00085160
-
- Inchi: 1S/2C7H5ClO2.Hg/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4H,(H,9,10);/q;;+2/p-2
- InChI-sleutel: WQPHTPYIKIWESZ-UHFFFAOYSA-L
- LACHT: [Hg+2].ClC1C=CC(C(=O)[O-])=CC=1.ClC1C=CC(C(=O)[O-])=CC=1
Berekende eigenschappen
- Exacte massa: 505.94604
- Monoisotopische massa: 511.951
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 0
- Complexiteit: 122
- Aantal covalent gebonden eenheden: 3
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 80.3A^2
Experimentele eigenschappen
- Dichtheid: 1.374
- Smeltpunt: 243 DEG C
- Kookpunt: 287.2°Cat760mmHg
- Vlampunt: 127.5°C
- PSA: 80.26
Benzoic acid,4-chloro-, mercury(2+) salt (2:1) Gerelateerde literatuur
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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